Methanesulfonanilide, 4'-(1-chloro-9-acridinylamino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(1-chloro-9-acridinylamino)- typically involves the reaction of 9-chloroacridine with methanesulfonanilide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(1-chloro-9-acridinylamino)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-(1-chloro-9-acridinylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride
Properties
CAS No. |
72738-97-7 |
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Molecular Formula |
C20H16ClN3O2S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[4-[(1-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-20-15-5-2-3-7-17(15)23-18-8-4-6-16(21)19(18)20/h2-12,24H,1H3,(H,22,23) |
InChI Key |
ROEMQRRPIKSNLU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C(=NC4=CC=CC=C42)C=CC=C3Cl |
Origin of Product |
United States |
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